2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazepine core, which is known for its biological activity, and is further modified with methoxy and trifluoromethyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxyphenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane.
Reaction Conditions: The reaction mixture is cooled to 0°C and EDCI.HCl is added under nitrogen protection. The mixture is stirred for 30 minutes and then warmed to room temperature, continuing to stir for 24 hours.
Purification: The reaction mixture is washed with hydrochloric acid, sodium bicarbonate solution, and saline solution. It is then dried using anhydrous sodium sulfate, and the solvent is removed through reduced pressure evaporation. The residue is recrystallized using dichloromethane-ethyl acetate to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydro-2H-pyran
Uniqueness
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the benzothiazepine core and the presence of methoxy and trifluoromethyl groups. These modifications can enhance its chemical stability, biological activity, and potential therapeutic applications.
Properties
Molecular Formula |
C26H23F3N2O4S |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H23F3N2O4S/c1-34-20-12-7-16(13-21(20)35-2)23-14-25(33)31(19-5-3-4-6-22(19)36-23)15-24(32)30-18-10-8-17(9-11-18)26(27,28)29/h3-13,23H,14-15H2,1-2H3,(H,30,32) |
InChI Key |
HAEASFMVVBFQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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